4-Isopropyldihydrofuran-2(3H)-one

Vue d'ensemble

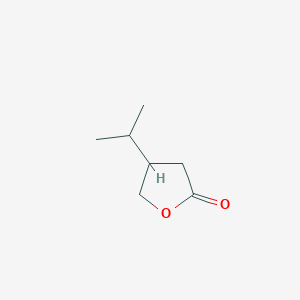

Description

4-Isopropyldihydrofuran-2(3H)-one is a chemical compound belonging to the furan family, characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industrial chemists alike.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyldihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 4-isopropyl-3-buten-2-one with an acid catalyst can yield this compound . Another method involves the use of microwave-assisted cyclization, which has been shown to reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Acidic Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), the lactone undergoes ring-opening to form 4-isopropyl-2-hydroxypentanoic acid . This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Conditions :

Basic Hydrolysis

In alkaline media (e.g., NaOH), the lactone is saponified to yield the sodium salt of 4-isopropyl-2-hydroxypentanoic acid , which can be acidified to isolate the free acid.

Conditions :

Nucleophilic Attack by Amines

Primary amines (e.g., methylamine) open the lactone ring to form 4-isopropyl-2-(methylamino)pentanoate .

Conditions :

Alcoholysis

Methanol or ethanol in the presence of acid catalysts (e.g., H₂SO₄) generates methyl/ethyl 4-isopropyl-2-hydroxypentanoate .

Conditions :

Cycloaddition Reactions

The lactone participates in [8 + 2]-cycloadditions with 8,8-dicyanoheptafulvene under organocatalytic conditions. This reaction forms fused bicyclic structures with high stereoselectivity.

Conditions :

-

Catalyst : (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

-

Solvent : Acetonitrile, 25°C, 24 hours

Transesterification

The lactone reacts with higher alcohols (e.g., benzyl alcohol) to form benzyl esters under Mitsunobu conditions.

Conditions :

Oxidation

Controlled oxidation of the lactone’s α-carbon using Jones reagent (CrO₃/H₂SO₄) yields 4-isopropyl-2-oxopentanoic acid .

Conditions :

Research Findings

-

Stereoselectivity : Asymmetric synthesis methods using chiral catalysts (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) achieve enantiomeric ratios of R:S = 97:3 .

-

Green Chemistry : Ligand-free photocatalytic methods for C–C bond cleavage have been explored to enhance sustainability .

-

Thermal Stability : The lactone remains stable below 150°C, making it suitable for high-temperature reactions .

This compound’s versatility in hydrolysis, cycloaddition, and pharmaceutical synthesis underscores its importance in both academic and industrial chemistry.

Applications De Recherche Scientifique

Therapeutic Applications

4-Isopropyldihydrofuran-2(3H)-one has shown promise in various therapeutic contexts:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may target the IL-6/IL-6R/gp130 signaling pathway, which is implicated in inflammatory diseases. A study reported complete remission in a patient treated with an IL-6/gp130-targeting compound related to this compound .

- Potential Anticancer Activity : The compound's structural analogs have been studied for their anticancer properties. In particular, they have been shown to inhibit tumor growth in certain cancer models, suggesting that this compound could be explored further for its potential as an anticancer agent.

Research Case Studies

- Synthesis and Characterization : In a study focused on the synthesis of this compound, researchers utilized various solvents and reaction conditions to optimize yield. The resulting compound was characterized using techniques such as NMR spectroscopy and IR spectroscopy, confirming its structure and purity .

- Biological Activity Assessment : Another case study investigated the biological activity of this compound against specific cancer cell lines. The results indicated significant cytotoxic effects, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 4-Isopropyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s reactivity with various biological molecules can lead to the formation of reactive intermediates that exert therapeutic effects .

Comparaison Avec Des Composés Similaires

Furan: The parent compound of the furan family, characterized by a five-membered ring with one oxygen atom.

2,5-Dihydrofuran: A reduced form of furan with two hydrogen atoms added to the ring.

4-Isopropylfuran: A similar compound with an isopropyl group attached to the furan ring.

Comparison: 4-Isopropyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of a dihydrofuran ring. This structural feature imparts distinct chemical and biological properties compared to other furan derivatives. For example, its reactivity and potential biological activities differ significantly from those of simple furans and dihydrofurans .

Propriétés

Formule moléculaire |

C7H12O2 |

|---|---|

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

4-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3 |

Clé InChI |

KSHNENOHFJQWJE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1CC(=O)OC1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.